6-Nitro-d-tryptophan

Description

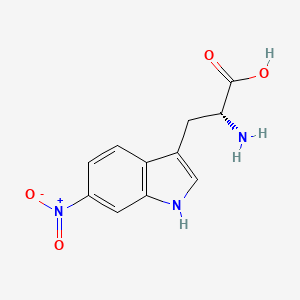

Structure

2D Structure

3D Structure

Properties

CAS No. |

56937-50-9 |

|---|---|

Molecular Formula |

C11H11N3O4 |

Molecular Weight |

249.22 g/mol |

IUPAC Name |

(2R)-2-amino-3-(6-nitro-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H11N3O4/c12-9(11(15)16)3-6-5-13-10-4-7(14(17)18)1-2-8(6)10/h1-2,4-5,9,13H,3,12H2,(H,15,16)/t9-/m1/s1 |

InChI Key |

AWLWPSSHYJQPCH-SECBINFHSA-N |

Isomeric SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C[C@H](C(=O)O)N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2CC(C(=O)O)N |

Origin of Product |

United States |

Chemical Synthesis and Preparative Methodologies

Nitration Strategies for D-Tryptophan Precursors

The introduction of a nitro group onto the tryptophan indole (B1671886) ring is a key electrophilic substitution reaction. The strategy employed often dictates the yield and regioselectivity of the product.

Direct nitration of D-tryptophan can be achieved using potent nitrating agents. An established procedure involves the use of red fuming nitric acid in glacial acetic acid nih.gov. This method has been reported for the synthesis of 6-nitro-D-tryptophan. However, direct nitration approaches on unprotected tryptophan can present challenges. Attempts to apply similar conditions to L-tryptophan have resulted in lower yields and complex product mixtures that necessitate difficult workups and tedious column chromatography for purification nih.gov. The direct nitration of tryptophan as its nitrate (B79036) salt has been described as affording 6-nitro-L-tryptophan in only modest yields nih.gov.

Achieving regioselectivity, specifically targeting the C-6 position of the indole nucleus, is critical for the efficient synthesis of this compound. While direct nitration of unprotected tryptophan tends to favor the 6-position, the use of protecting groups on the α-amino and indole nitrogen atoms significantly enhances selectivity and yield nih.govresearchgate.net. The choice of solvent and protecting group strategy is paramount in directing the nitration. For instance, the nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester demonstrates remarkable solvent-dependent regioselectivity. When the reaction is conducted in trifluoroacetic acid at 0°C, it yields Nα-trifluoroacetyl-6-nitro-L-tryptophan methyl ester with high selectivity nih.govresearchgate.net. In contrast, performing the same reaction in acetic anhydride (B1165640) directs the nitration to the 2-position nih.govresearchgate.net. This highlights the power of protecting groups and solvent effects in controlling the outcome of indole ring modification.

Interactive Data Table: Regioselective Nitration of Tryptophan Derivatives

| Precursor | Nitrating Agent/Solvent | Temperature | Major Product | Yield (%) | Citation |

|---|---|---|---|---|---|

| D-Tryptophan | Red Fuming HNO₃ / Acetic Acid | - | This compound | - | nih.gov |

| L-Tryptophan (Nitrate Salt) | HNO₃ / Acetic Acid | - | 6-Nitro-L-tryptophan | Modest | nih.gov |

| Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester | HNO₃ / Trifluoroacetic Acid | 0°C | Nα-trifluoroacetyl-6-nitro-L-tryptophan methyl ester | 69% | nih.govresearchgate.net |

| Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester | HNO₃ / Acetic Anhydride | 0°C | Nα-trifluoroacetyl-2-nitro-L-tryptophan methyl ester | 67% | nih.govresearchgate.net |

Synthesis of Protected Forms for Synthetic Applications

For applications in peptide synthesis and other complex molecular constructions, the α-amino group of this compound must be protected. The choice of protecting group is dictated by the subsequent chemical steps and deprotection conditions.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for orthogonal protection schemes nih.govgoogle.com. The synthesis of Fmoc-6-nitro-D-tryptophan typically involves the initial preparation of the unprotected this compound, followed by the reaction of its α-amino group with an Fmoc-donating reagent, such as Fmoc-N-hydroxysuccinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), under basic conditions. The resulting Fmoc-6-nitro-D-tryptophan is a valuable building block for incorporating this modified amino acid into peptide chains, enabling the study of how nitration affects peptide structure and function.

The trifluoroacetyl (TFA) group serves as both a protecting group and a tool to enhance regioselectivity during the nitration step itself. As previously noted, protecting the tryptophan precursor with TFA groups can lead to high yields of the desired 6-nitro product. Research has shown that nitration of Nα-trifluoroacetyl-L-tryptophan methyl ester in a mixture of nitric and acetic acid provides the 6-nitro product in a 40% isolated yield nih.govresearchgate.net. A more efficient synthesis involves the nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester in trifluoroacetic acid, which produces Nα-trifluoroacetyl-6-nitro-L-tryptophan methyl ester in a significantly higher yield of 69% nih.govresearchgate.net. These TFA-protected derivatives are stable intermediates that can be deprotected or used in further synthetic transformations.

Interactive Data Table: Synthesis of N-Trifluoroacetyl-6-nitro-tryptophan Derivatives

| Precursor | Nitrating Agent/Solvent | Major Product | Yield (%) | Citation |

|---|---|---|---|---|

| Nα-trifluoroacetyl-L-tryptophan methyl ester | HNO₃ / Acetic Acid | Nα-trifluoroacetyl-6-nitro-L-tryptophan methyl ester | 40% | nih.govresearchgate.net |

| Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester | HNO₃ / Trifluoroacetic Acid | Nα-trifluoroacetyl-6-nitro-L-tryptophan methyl ester | 69% | nih.govresearchgate.net |

Derivatization for Subsequent Synthetic Transformations (e.g., Reduction to Amino Derivatives)

The nitro group of this compound is a versatile functional group that serves as a precursor for a variety of other substituents. The conversion of nitro-tryptophan derivatives into other functionalized amino acids is a key strategy for creating novel molecular probes and biologically active compounds nih.gov.

A primary transformation is the reduction of the nitro group to a primary amine, yielding 6-amino-D-tryptophan. This conversion is commonly achieved through catalytic hydrogenation. The resulting amino group can then undergo a range of further reactions. For example, the synthesis of 6-chloro-D-tryptophan has been accomplished through a sequence involving nitration of D-tryptophan, followed by hydrogenation to the amine, and subsequent diazotization researchgate.net. The utility of the nitro group extends to Sandmeyer and related reactions, allowing for the introduction of a wide array of functionalities onto the indole ring, thereby making this compound a valuable synthetic intermediate nih.gov.

Interactions with Biological Macromolecules and Systems As a Research Probe

Enzymatic Interaction Studies

The interaction of 6-Nitro-D-tryptophan with enzymes, particularly those involved in tryptophan metabolism, provides insights into enzyme specificity and inhibition mechanisms.

Stereoselective Recognition by Enzymes (e.g., Indoleamine 2,3-Dioxygenase)

Indoleamine 2,3-dioxygenase (IDO) is a key enzyme in tryptophan metabolism, known to be stereoselective in its substrate recognition. Studies have investigated the binding and activity of tryptophan analogues with IDO. Specifically, research has shown that while 6-nitro-L-tryptophan is an effective competitive inhibitor of recombinant human IDO, its optical isomer, this compound, does not inhibit IDO activity. This indicates a significant stereoselectivity in the enzyme's active site, with the D-isomer being unable to bind effectively or act as a substrate/inhibitor. uq.edu.auacs.orgscispace.compnas.orgru.nlnih.govnih.govuniprot.org

Competitive Inhibition Profiles of Tryptophan Analogues

Tryptophan analogues are frequently studied as competitive inhibitors of enzymes like IDO. The efficacy of these analogues as inhibitors is often related to their structural similarity to tryptophan and their affinity for the enzyme's active site. While 6-nitro-L-tryptophan has been identified as a potent competitive inhibitor of IDO, with reported inhibition at 1 mM concentrations (Ki = 180 μM), this compound does not exhibit inhibitory activity, highlighting the stereochemical requirements for IDO inhibition. uq.edu.auacs.orgscispace.com Other tryptophan analogues with substituents at the 5 or 6 positions of the indole (B1671886) ring have shown varying degrees of substrate or inhibitor activity, with some being more effective as substrates and others as inhibitors. uq.edu.auscispace.com

Role in Protein Post-Translational Modification Research

This compound plays a role in understanding protein post-translational modifications, particularly nitration, which is often induced by reactive nitrogen species (RNS).

Formation by Reactive Nitrogen Species in Model Systems (e.g., Peroxynitrite-Induced Nitration)

Reactive nitrogen species, such as peroxynitrite (ONOO⁻), are capable of nitrating amino acid residues in proteins, including tryptophan. In model systems, peroxynitrite can react with tryptophan to form various nitrotryptophan isomers. Notably, 6-nitrotryptophan (B1227654) (6-NO2-Trp) has been identified as a major and relatively stable product of tryptophan nitration under physiological conditions (pH 7.4, 37°C), with a stability of up to 6 days. nih.govresearchgate.netjaica.comgenox.comqedbio.comresearchgate.net The nitration mechanism often involves reactive intermediates like the NO2• radical, which can attack the indole ring. biomedres.usacs.orgresearchgate.net While other nitrotryptophan isomers like 1-nitrotryptophan and 1-nitro-2-tryptophan can also be formed, they are generally less stable. nih.gov The presence of carbon dioxide can influence the reaction pathway, favoring nitration. nih.gov

Investigation of the Stability of the 6-Nitrotryptophan Moiety within Protein Structures

The stability of the 6-nitrotryptophan moiety once incorporated into a protein structure is crucial for its utility as a biomarker or research probe. Studies have indicated that 6-nitrotryptophan is a relatively stable modification, persisting for up to 6 days in a pH 7.4 buffer at 37°C. nih.govresearchgate.net This stability is advantageous for detecting and studying nitrated proteins in biological samples. In contrast, other nitrated tryptophan derivatives, such as 1-nitrotryptophan, exhibit significantly shorter half-lives under similar conditions. nih.gov

Immunochemical Detection Strategies for Nitrated Tryptophan Residues in Proteins

The detection of nitrated tryptophan residues in proteins is typically achieved through immunochemical methods, primarily using antibodies specific for nitrotryptophan. Monoclonal antibodies targeting 6-nitrotryptophan have been developed and are suitable for various applications, including Western blotting, immunocytochemistry, and ELISA. jaica.comgenox.comnih.govqedbio.comusbio.net These antibodies are crucial tools for identifying and quantifying protein nitration events caused by RNS. For instance, an anti-6-nitrotryptophan monoclonal antibody (clone 117C) has been reported for its specificity in detecting 6-nitrotryptophan in proteins. jaica.comgenox.comqedbio.com Similarly, antibodies against nitrotyrosine are widely used, and some studies have employed both anti-nitrotyrosine and anti-nitrotryptophan antibodies to assess protein modifications. caymanchem.comnih.govrndsystems.comscbt.comhycultbiotech.comthermofisher.comresearchgate.netnih.govusbio.net

Application in Peptide and Protein Synthesis for Structural and Functional Studies

The incorporation of unnatural amino acids into peptides is a cornerstone technique for dissecting structure-activity relationships and developing novel peptide-based therapeutics. This compound, with its nitro group substitution at the 6-position of the indole ring and its D-configuration, presents specific chemical properties that can be leveraged for these research aims.

Incorporation into Synthetic Peptides via Solid-Phase Synthesis

The synthesis of peptides containing modified amino acids is predominantly carried out using Solid-Phase Peptide Synthesis (SPPS) peptide.com. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is the most widely employed method due to its mild deprotection conditions, which are compatible with a broad range of protecting groups and sensitive amino acid side chains researchgate.net.

Fmoc-protected derivatives of D-amino acids, including D-tryptophan, are commercially available and routinely incorporated into peptide chains using standard SPPS protocols chemimpex.comsigmaaldrich.com. Specifically, Fmoc-6-nitro-D-tryptophan is available as a building block, indicating its compatibility with established synthetic methodologies aralezbio-store.com. The incorporation of such modified amino acids typically involves standard coupling procedures, followed by Fmoc deprotection and subsequent coupling of the next amino acid in the sequence.

While standard Fmoc SPPS protocols are generally applicable, the presence of the nitro group on the indole ring of this compound may necessitate considerations regarding coupling efficiency and potential side reactions during the cleavage step. Tryptophan residues, in general, can be susceptible to modifications during peptide synthesis and cleavage, often requiring scavengers to prevent side-product formation peptide.compeptide.comrsc.org. However, the availability of Fmoc-protected derivatives suggests that these challenges are manageable within established SPPS workflows. The D-configuration of the amino acid also aligns with the growing interest in peptides composed of D-amino acids, which can confer increased resistance to enzymatic degradation biosynth.com.

Table 1: Properties of Fmoc-6-nitro-D-tryptophan

| Property | Value | Source |

| Chemical Name | Fmoc-6-nitro-D-tryptophan | aralezbio-store.com |

| CAS Number | 3012560-83-4 | aralezbio-store.com |

| Molecular Formula | C₃₁H₃₀N₂O₆ | aralezbio-store.com |

| Molecular Weight | 526.6 g/mol | aralezbio-store.com |

| Amino Acid Family | D-Tryptophan | aralezbio-store.com |

| Functional Groups | Nitro, Fmoc (protection) | aralezbio-store.com |

| Backbone Modification | D-amino acid analog | aralezbio-store.com |

| Purity | ≥ 99.5% (Chiral HPLC) | chemimpex.com |

| Appearance | White powder | chemimpex.com |

| Application | Peptide Synthesis, Solid-Phase Peptide Synthesis (SPPS) | chemimpex.comaralezbio-store.com |

| Storage Temperature | 0–8 °C | chemimpex.com |

Influence on Peptide and Protein Conformation as a Structural Mimic

Modified amino acids are frequently employed as probes to investigate the influence of specific structural or electronic features on peptide and protein conformation and function rsc.orgpsu.edu. Tryptophan, with its electron-rich indole ring, plays a significant role in protein structure through hydrophobic interactions, π-π stacking, and cation-π interactions. Introducing a nitro group at the 6-position alters the electronic distribution within the indole ring, potentially influencing these interactions and, consequently, the local peptide conformation.

Furthermore, studies have demonstrated that nitrotryptophan, including 6-nitrotryptophan, can be formed in situ within proteins via reactions with reactive nitrogen species nih.govresearchgate.net. The identification of 6-nitrotryptophan as a stable and often predominant product of tryptophan nitration in biological systems nih.govresearchgate.net suggests that it can exist within a protein environment and potentially influence protein structure and function. This in vivo formation implies that 6-nitrotryptophan can integrate into protein structures, offering a basis for its use as a probe or mimic in engineered peptides to study how such modifications affect local and global peptide conformation. The altered electronic properties conferred by the nitro group could lead to distinct binding interactions or conformational preferences compared to native tryptophan, making it a valuable tool for structure-activity relationship (SAR) studies psu.edunih.govscribd.com.

Advanced Analytical and Detection Methodologies

Chromatographic Separation Techniques for Resolution and Quantification

Chromatography is the cornerstone for isolating 6-Nitro-d-tryptophan from complex biological or chemical samples. The choice of technique depends on the required resolution, speed, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of tryptophan and its metabolites, including nitrated derivatives. nih.govscielo.br The separation is typically achieved on reversed-phase columns, such as a C18 column. scielo.brnih.gov

UV Detection: 6-Nitro-L-tryptophan, an isomer of the D-form, exhibits a distinct visible and near-UV absorption spectrum, which is fundamental for its detection using a UV-Vis spectrophotometer. nih.gov This characteristic absorption allows for quantification following chromatographic separation. nih.gov HPLC methods coupled with UV detection are considered attractive for various applications due to their robustness. nih.gov However, their selectivity can sometimes be limited by interference from other endogenous compounds present in complex biological samples. nih.gov For tryptophan itself, UV detection is often set around 267-273 nm. nih.govscielo.br Nitrated aromatic amino acids, including nitrotryptophan isomers, show a characteristic emission peak between 340 to 360 nm. nih.gov

Fluorescence Detection: While native tryptophan has strong fluorescence, this property may be altered by the addition of a nitro group. mdpi.com For general tryptophan metabolite analysis, fluorescence detection offers high sensitivity and selectivity. nih.govnih.gov When applicable, it provides a significant advantage over UV detection, especially in complex matrices.

Electrochemical Detection (EC): HPLC with electrochemical detection offers comparable sensitivity to fluorescence methods and superior selectivity compared to UV detection, particularly when analyzing complex samples like urine. nih.gov This technique has been successfully applied to separate and detect various tryptophan metabolites, including 4- and 5-nitrotryptophan. nih.gov The selectivity of EC detectors can be controlled to specifically target certain classes of metabolites, which is a unique advantage of this detection type. nih.gov

Table 1: Example HPLC Conditions for Analysis of Tryptophan and its Metabolites

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Reversed-phase C18 | Reversed-phase C18 |

| Mobile Phase | 25 mM monobasic sodium phosphate, 12.5% methanol, pH 2.7 | 5 mM sodium acetate and acetonitrile (92:8, v/v) |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detection | UV, Electrochemical (EC) | UV (267 nm) |

| Application | Separation of tyrosine, 3-nitrotyrosine (B3424624), tryptophan, 4-nitrotryptophan, 5-nitrotryptophan | Quantification of tryptophan in plasma |

| Reference | nih.gov | scielo.br |

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, offering faster analysis times, improved resolution, and enhanced peak efficiency, while also reducing solvent consumption. mdpi.com These advantages make it highly suitable for the rapid and eco-friendly analysis of tryptophan and its derivatives. mdpi.com The increased sensitivity and selectivity of UHPLC are often paired with tandem mass spectrometry (MS/MS) for robust quantification. mdpi.commdpi.com This combination is particularly powerful for analyzing numerous tryptophan metabolites in complex biological samples like human plasma. mdpi.com

Gas Chromatography (GC) is another powerful separation technique, but it is not directly applicable to non-volatile and thermally labile compounds like amino acids. nih.govthermofisher.com Therefore, a crucial prerequisite for analyzing this compound by GC is chemical derivatization. This process converts the polar, non-volatile amino acid into a more volatile and thermally stable derivative. nih.gov

Common derivatization strategies include:

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace active hydrogens on polar functional groups, making the analyte suitable for GC analysis. thermofisher.com

Acylation/Esterification: A two-step process can be used where amino acids are first converted to their methyl esters and then acylated with reagents like pentafluoropropionic anhydride (B1165640). nih.gov

These derivatization methods, typically followed by GC-Mass Spectrometry (GC-MS), allow for the sensitive analysis of amino acids and their metabolites. nih.govacs.org

Sample Preparation and Derivatization for Analytical Purposes

Effective sample preparation is critical for the analysis of this compound, as biological matrices such as plasma, serum, and tissue are complex mixtures containing numerous interfering substances. Protein precipitation is a common first step to remove the bulk of proteins, which can interfere with downstream analytical techniques like chromatography and mass spectrometry abcam.comaxispharm.com.

Several methods are employed for protein precipitation, each with its own advantages and disadvantages. The choice of method can depend on the specific requirements of the subsequent analysis.

Trichloroacetic Acid (TCA) Precipitation : TCA is a highly effective protein precipitating agent biosyn.com. It is typically added to the sample to a final concentration of 10-20%, followed by incubation on ice and centrifugation to pellet the precipitated proteins.

Acetone Precipitation : Cold acetone is another widely used precipitant. A common protocol involves adding four volumes of cold acetone to the sample, followed by incubation at -20°C and centrifugation biosyn.com.

Methanol/Chloroform Precipitation : This method is effective for separating proteins from other cellular components and can result in a cleaner sample biosyn.com.

The goal of these protocols is to efficiently remove proteins while ensuring maximum recovery of the analyte of interest, in this case, this compound. Following precipitation, the supernatant containing the analyte can be collected, dried, and reconstituted in a suitable solvent for further analysis.

Table 2: Comparison of Common Protein Precipitation Methods

| Method | Principle | Advantages | Disadvantages |

| Trichloroacetic Acid (TCA) | Acidification | Highly efficient | Can be harsh and may co-precipitate other molecules |

| Acetone | Organic Solvent | Less harsh than TCA | May not be as efficient for all proteins |

| Methanol/Chloroform | Organic Solvent | Good for delipidation | More complex procedure |

This interactive table provides a summary of different protein precipitation methods used in the preparation of biological samples for analysis.

To enhance the detection and separation of amino acids like this compound by chromatographic methods, derivatization is often necessary. This process involves chemically modifying the analyte to improve its chromatographic behavior or to introduce a detectable tag, such as a fluorophore or a chromophore. Derivatization can be performed either before (pre-column) or after (post-column) the chromatographic separation springernature.com.

2-Bromo-4′-nitroacetophenone (BNAP) is a derivatizing reagent that reacts with several functional groups, including the carboxyl and amino groups of amino acids mdpi.comnih.gov. This makes it a versatile reagent for the analysis of tryptophan and its metabolites. The derivatization with BNAP can be optimized in terms of reaction time, temperature, and reagent concentration to achieve maximum conversion of the analyte mdpi.com. The resulting derivatives can then be analyzed by techniques such as reversed-phase ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (RP-UHPLC-MS/MS) mdpi.comnih.gov.

The Aminoquinoline Reagent , specifically 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), is a popular pre-column derivatization reagent that reacts with primary and secondary amines to form stable, highly fluorescent derivatives springernature.comusp.org. The excess reagent hydrolyzes to a non-interfering byproduct, allowing for the direct injection of the reaction mixture. The AQC-derivatized amino acids can be readily separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector usp.org.

TBDMS (tert-butyldimethylsilyl) derivatization is commonly used for the analysis of amino acids by gas chromatography-mass spectrometry (GC-MS) sigmaaldrich.comumich.edu. The reagent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) reacts with the active hydrogens on the amino and carboxyl groups of the amino acid, replacing them with a nonpolar TBDMS group sigmaaldrich.com. This increases the volatility and thermal stability of the amino acid, making it suitable for GC analysis sigmaaldrich.comumich.edu. The TBDMS derivatives produce characteristic fragmentation patterns in the mass spectrometer, which aids in their identification sigmaaldrich.com.

Table 3: Overview of Derivatization Reagents for Amino Acid Analysis

| Reagent | Target Functional Group(s) | Analytical Technique | Detection Method |

| 2-Bromo-4′-nitroacetophenone (BNAP) | Carboxyl, Amino | HPLC, UHPLC-MS/MS | MS, UV |

| Aminoquinoline Reagent (AQC) | Primary and Secondary Amines | HPLC | Fluorescence |

| TBDMS (MTBSTFA) | Amino, Carboxyl, Hydroxyl | GC-MS | Mass Spectrometry |

This interactive table summarizes the characteristics of different derivatization reagents used to enhance the chromatographic analysis of amino acids.

Conventional derivatization methods can be time-consuming. Microwave-assisted derivatization has emerged as a technique to significantly accelerate these reactions nih.gov. The application of microwave energy can reduce derivatization times from minutes or hours to seconds. For example, in the silylation of amino acids for GC-MS analysis, microwave irradiation has been shown to dramatically shorten the reaction time compared to conventional heating methods nih.govnih.gov.

One study demonstrated that the microwave-assisted derivatization of amino acids with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) could be completed much faster than with conventional heating at 120°C for 30 minutes nih.gov. Another study optimizing microwave-assisted digestion for amino acid analysis found optimal conditions to be a digestion temperature of 150°C for 18 minutes nih.gov. Similarly, microwave-assisted acid hydrolysis of proteins to liberate amino acids can be achieved in under 30 minutes, a significant improvement over the up to 24 hours required for conventional hydrolysis shimadzu.com. This increased efficiency makes microwave-assisted derivatization a valuable tool for high-throughput analysis of amino acids like this compound.

Table 4: Efficiency of Microwave-Assisted vs. Conventional Derivatization/Hydrolysis

| Process | Conventional Method Time | Microwave-Assisted Method Time | Reference |

| Silylation with BSTFA | 30 minutes | Significantly shorter | nih.gov |

| Acid Hydrolysis | up to 24 hours | < 30 minutes | shimadzu.com |

| Digestion for Amino Acid Analysis | N/A | 18 minutes (optimal) | nih.gov |

This table provides a comparison of reaction times for conventional and microwave-assisted derivatization and hydrolysis, highlighting the increased efficiency of the latter.

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of molecules. These methods allow for the detailed investigation of molecular geometry, electronic structure, and energetic parameters, providing a theoretical basis for experimental observations.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method that investigates the electronic structure (principally the ground state) of many-body systems, in particular, ground state properties of atoms, molecules, and condensed phases. nih.gov Studies on tryptophan and its derivatives, including those with nitro substitutions, frequently utilize DFT to optimize molecular geometries and analyze their electronic characteristics. Common computational setups involve the B3LYP functional, often paired with basis sets like 6-311++G(d,p) or 6-31G(d,p), and sometimes the UM062X hybrid method. nih.govmdpi.comx-mol.netresearchgate.netresearchgate.netbiomedres.usscielo.org.zaresearchgate.net

These calculations are employed to determine equilibrium bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. nih.govx-mol.netresearchgate.net Furthermore, DFT enables the analysis of electronic properties such as charge distribution (e.g., Mulliken charges), molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO gap). nih.govx-mol.net The HOMO-LUMO energy gap, for instance, is a key indicator of a molecule's electronic stability and reactivity. x-mol.net While direct DFT studies specifically detailing the geometry optimization and electronic structure of 6-Nitro-d-tryptophan are not extensively detailed in the reviewed literature, these methodologies are standard for characterizing such amino acid derivatives and provide crucial insights into their inherent properties. nih.govmdpi.comx-mol.netresearchgate.netnih.gov

Table 1: Common DFT Computational Methods for Tryptophan and Related Compounds

| DFT Functional | Basis Set | Primary Application Area | Reference(s) |

| B3LYP | 6-311++G(d,p) | Geometry optimization, electronic structure, IR, NMR | nih.govmdpi.comx-mol.netbiomedres.usresearchgate.net |

| B3LYP | 6-31G(d,p) | Geometry optimization, electronic structure, IR, UV-Vis | researchgate.netscielo.org.za |

| PBE | 6-31G(d,p) | Geometry optimization, electronic structure, IR, UV-Vis | scielo.org.za |

| UM062X | 6-311++G(d,p) | Nitration mechanism studies | researchgate.netbiomedres.us |

Analysis of Reaction Energies and Transition States in Nitration Processes

The formation of nitro-tryptophan isomers, such as 6-nitrotryptophan (B1227654), can be investigated computationally by analyzing reaction mechanisms, including reaction energies and transition states. researchgate.netbiomedres.usnih.govbiomedres.usacs.org Studies focusing on the nitration of tryptophan, often within enzymatic contexts, employ quantum chemical calculations to map out reaction pathways. For instance, research into the nitration of L-tryptophan catalyzed by enzymes like TxtE has utilized methods such as UM062X with the 6-311++G(d,p) basis set to evaluate the energetics of various steps and identify critical transition states. researchgate.netbiomedres.us These analyses help elucidate the kinetic and thermodynamic factors governing the regioselectivity of nitration, thereby explaining how specific isomers like 6-nitrotryptophan might be preferentially formed. biomedres.usacs.org Understanding these reaction dynamics is crucial for both biochemical studies and the design of synthetic routes.

Molecular Docking and Binding Energy Predictions for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, thereby estimating the binding affinity. This approach is valuable for assessing the potential interactions of compounds like nitro-tryptophan derivatives with biological targets, such as enzymes or receptors.

While specific molecular docking studies focusing exclusively on this compound were not detailed in the provided search results, research on related tryptophan derivatives offers insight into this methodology. For example, the sulfonamide derivative ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA) was computationally docked against E. coli DNA gyrase (5MMN) and the COVID-19 main protease (6LU7), yielding predicted binding energies of -6.37 kcal/mol and -6.35 kcal/mol, respectively. mdpi.comnih.gov These values suggest a favorable interaction with these protein targets. Similarly, studies on L-Tryptophan itself have reported binding energies, such as -5.56 kcal/mol when docked with α-amylase (1HNY). rasayanjournal.co.in These findings highlight the utility of molecular docking in predicting the binding potential and possible biological activities of tryptophan-based molecules.

Table 2: Molecular Docking Binding Energies for Tryptophan Derivatives and Related Compounds

| Compound / Derivative | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Computational Method | Reference(s) |

| L-Tryptophan | α-amylase (1HNY) | -5.56 | Not specified | rasayanjournal.co.in |

| ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA) | E. coli DNA gyrase (5MMN) | -6.37 | Not specified | mdpi.comnih.gov |

| DNSPA | COVID-19 main protease (6LU7) | -6.35 | Not specified | mdpi.comnih.gov |

Theoretical Prediction and Correlation with Experimental Spectroscopic Data (e.g., NMR, IR, UV-Vis)

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental data. For spectroscopic properties such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, DFT calculations provide valuable theoretical counterparts.

Studies on various organic molecules, including tryptophan derivatives, have consistently shown good agreement between DFT-predicted spectroscopic parameters and their experimentally measured values. nih.govmdpi.comx-mol.netscielo.org.zaresearchgate.netnih.gov For instance, in the characterization of sulfonamide derivatives of tryptophan, computed NMR signals for specific functional groups, such as the sulfonamide N-H at 8.07–8.09 ppm and IR vibrational frequencies for S-N stretching at 931 cm⁻¹, have been found to align well with experimental observations. mdpi.comnih.gov Theoretical calculations of molecular geometries and vibrational frequencies for L-Tryptophan and its dimers have also demonstrated good correlation with experimental IR and Raman data. x-mol.netresearchgate.net Furthermore, Time-Dependent DFT (TD-DFT) is commonly employed to predict UV-Vis absorption spectra, which can then be compared with experimental measurements. nih.gov The correlation coefficients (R²) between theoretical and experimental data for parameters like bond lengths and bond angles often exceed 0.90, underscoring the predictive power of these computational approaches. nih.govscielo.org.za

Comparative Research with Other Tryptophan Analogues and Isomers

Structural and Functional Divergence of Other Nitrotryptophan Isomers (e.g., 1-, 2-, 4-, 5-, 7-Nitrotryptophan)

The indole (B1671886) ring of tryptophan possesses multiple sites susceptible to nitration, leading to a variety of nitrotryptophan isomers. The position of the nitro group significantly influences the isomer's chemical stability, prevalence in biological systems under nitrosative stress, and its utility as a research probe. The reaction of tryptophan with nitrating agents like peroxynitrite (ONOO⁻) can theoretically yield 1-, 2-, 4-, 5-, 6-, and 7-nitrotryptophan. nih.gov

Research indicates that the distribution of these isomers is not random. Under conditions of excess tryptophan relative to the nitrating agent, which may mimic physiological nitrosative stress, 6-nitrotryptophan (B1227654) (6-NO₂-Trp) is often the major or sole product identified. nih.gov Studies involving the treatment of proteins such as Cu,Zn-superoxide dismutase and lysozyme (B549824) with peroxynitrite also identified 6-NO₂-Trp as a unique and major nitrated product. researchgate.netresearchgate.net This suggests a kinetic or thermodynamic preference for nitration at the C6 position.

In contrast, other isomers are formed under different conditions or are less stable. For instance, 1-nitrotryptophan (1-NO₂-Trp) and 1-nitrosotryptophan (1-NO-Trp) can be significant products, but they exhibit lower stability compared to 6-NO₂-Trp. nih.gov While 6-NO₂-Trp is stable for days under physiological pH and temperature, 1-NO-Trp and 1-NO₂-Trp have half-lives of only 1.5 hours and 18 hours, respectively. nih.gov The formation of 2-, 4-, 5-, and 7-nitrotryptophan has also been reported, particularly when proteins are treated with peroxynitrite, indicating that the local protein environment can influence the site of nitration. nih.gov

The functional divergence arises from these structural differences. The position of the nitro group alters the electronic properties of the indole ring, affecting its absorption spectrum, fluorescence, and potential for molecular interactions. 6-Nitro-L-tryptophan, for example, has a distinct visible absorption spectrum that is sensitive to its binding environment, making it a useful spectroscopic probe for studying tryptophan-binding proteins. nih.gov The properties of other isomers are less characterized, largely due to their lower stability and yield, but it is clear that the specific substitution pattern is a critical determinant of their function as molecular probes or as biomarkers of nitrosative damage.

| Isomer | Position of Nitro Group | Relative Stability | Prevalence/Formation Notes | Reference |

|---|---|---|---|---|

| 1-Nitrotryptophan | N1 (Indole Nitrogen) | Low (t½ ≈ 18 hours) | Can be a major product but is unstable. | nih.gov |

| 2-Nitrotryptophan | C2 | Data not widely available | Identified in ONOO⁻-treated Bovine Serum Albumin (BSA). | nih.gov |

| 4-Nitrotryptophan | C4 | Data not widely available | Identified in ONOO⁻-treated BSA and myoglobin. | nih.gov |

| 5-Nitrotryptophan | C5 | Data not widely available | Identified in ONOO⁻-treated human Cu,Zn-SOD. | nih.gov |

| 6-Nitrotryptophan | C6 | High | Often the major and most stable product in vitro and in proteins. | nih.govresearchgate.netresearchgate.net |

| 7-Nitrotryptophan | C7 | Data not widely available | Identified as a product of N-acetyl-tryptophan reaction with excess ONOO⁻. | nih.gov |

Comparative Studies with Halogenated Tryptophan Derivatives (e.g., 6-Fluoro-D,L-tryptophan, 6-Chloro-D-tryptophan)

Halogenated tryptophan derivatives represent another important class of analogues used in biochemical research. Substituting a hydrogen atom on the indole ring with a halogen (e.g., fluorine, chlorine) alters the molecule's properties in ways distinct from a nitro group substitution.

6-Fluoro-D,L-tryptophan is utilized as a building block in pharmaceutical development and for studying protein interactions. chemimpex.com The fluorine atom is relatively small and highly electronegative, which can enhance stability and bioactivity compared to non-fluorinated analogues. chemimpex.com Unlike the nitro group, which is a strong chromophore, the fluoro group has a more subtle electronic effect and is often used to probe metabolic pathways. For example, 6-Fluoro-DL-tryptophan can be metabolized in the brain to 6-fluoro-5-hydroxytryptophan and subsequently to 6-fluoro-serotonin, allowing it to be used as a tracer for the serotoninergic system. nih.gov This metabolic incorporation is a key functional difference compared to 6-nitro-d-tryptophan, which is primarily used as a spectroscopic probe of binding sites rather than a metabolic precursor. nih.gov

6-Chloro-D-tryptophan is a chlorinated synthetic enantiomer of tryptophan. nih.govscbt.com The chlorine atom is larger than fluorine and has different electronic properties. Like other halogenated tryptophans, it is a subject of interest in proteomics and drug development. scbt.com Tryptophan 6-halogenases are enzymes that can catalyze the regioselective chlorination or bromination of tryptophan at the C6 position, highlighting a natural route to such compounds. researchgate.netresearchgate.netnih.gov The primary utility of these halogenated derivatives lies in their ability to act as precursors in synthesis or as modified amino acids for incorporation into peptides, where the halogen can serve as a heavy atom for crystallographic studies or modulate biological activity. nih.gov

The key distinction between 6-nitro- and 6-halo-tryptophan derivatives lies in the nature of the substituent. The nitro group provides strong optical properties (absorption in the visible range) ideal for spectroscopic assays. nih.gov Halogens, on the other hand, are more often used to subtly modify steric and electronic properties for metabolic tracing, to enhance binding affinity, or to serve as probes in structural biology techniques.

| Compound | Substituent | Key Properties | Primary Research Applications | Reference |

|---|---|---|---|---|

| This compound | -NO₂ | Strong chromophore, visible light absorption, environmentally sensitive spectrum. | Spectroscopic probe for protein binding sites. | nih.gov |

| 6-Fluoro-D,L-tryptophan | -F | Enhanced stability and bioactivity; metabolically incorporated. | Tracing metabolic pathways (e.g., serotonin (B10506) synthesis), pharmaceutical development. | chemimpex.comnih.gov |

| 6-Chloro-D-tryptophan | -Cl | Alters steric and electronic properties; can be enzymatically incorporated. | Proteomics research, synthetic precursor, building block for novel peptides. | nih.govscbt.comscbt.com |

Design and Application of Other Tryptophan Mimics in Biophysical and Structural Research

Beyond simple substitutions, researchers design and synthesize more complex tryptophan mimics to serve as sophisticated probes for investigating protein structure and function. Tryptophan is a natural source of intrinsic protein fluorescence, but its utility can be limited. acs.org Therefore, a key goal in designing mimics is to create novel analogues with more useful spectroscopic properties.

One design strategy involves creating tryptophan derivatives with larger Stokes shifts (the difference between absorption and emission maxima) and absorption wavelengths that are red-shifted away from those of natural tryptophans. acs.org This allows the fluorescence signal from the incorporated mimic to be easily isolated from the background fluorescence of other tryptophan residues in the protein, making them powerful probes for studying protein conformation and dynamics. acs.org

Another innovative application is "tryptophan mimicry," where tryptophan is used to functionally substitute for other modified residues. For instance, tryptophan has been used to mimic lipidated cysteine residues in the membrane protein CD9. nih.gov By replacing key cysteines with tryptophan, researchers were able to rescue the protein's ability to bind its partner EWI-F, suggesting that the bulky, hydrophobic indole ring of tryptophan can mimic the conformational state induced by the attachment of acyl chains. This approach provides a powerful genetic tool to study the site-specific functional effects of post-translational modifications like lipidation. nih.gov

The fundamental basis for these applications lies in tryptophan's inherent structural role in proteins. Its large, hydrophobic indole side chain often plays a critical part in protein folding, stability, and function through various interactions, including noncanonical C—H⋯O hydrogen bonds. iucr.orgusu.edu By understanding these roles, scientists can design mimics that either report on the local environment with enhanced sensitivity or functionally replace other residues to lock the protein into specific conformational states for study. These advanced mimics represent the frontier of using chemical biology to dissect complex biological processes.

Q & A

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

- Methodological Answer: Stability assays involve incubating the compound in buffers (pH 3–10) at 37°C for 24–72 hours. Degradation kinetics are analyzed using LC-MS, while structural integrity is confirmed via NMR (e.g., observing nitro group resonance shifts) .

Q. What in vitro models are suitable for preliminary assessment of this compound’s bioavailability?

- Methodological Answer: Use Caco-2 cell monolayers to simulate intestinal absorption. Measure apparent permeability (Papp) and compare to reference compounds (e.g., propranolol for high permeability). Parallel artificial membrane permeability assays (PAMPA) can complement results .

Advanced Research Questions

Q. How do contradictory findings about this compound’s receptor binding affinity arise, and what statistical approaches resolve these discrepancies?

- Methodological Answer: Discrepancies may stem from assay variability (e.g., radioligand vs. SPR techniques) or batch-to-batch compound purity. Apply meta-analysis with random-effects models to aggregate data, and use Bland-Altman plots to assess inter-study bias .

Q. What experimental designs are optimal for elucidating the compound’s impact on tryptophan metabolic pathways in neural cells?

- Methodological Answer: Employ CRISPR-edited neuronal cell lines (e.g., knocking out IDO1 or TDO enzymes) to isolate this compound’s effects. Pair with metabolomics (LC-HRMS) to track kynurenine pathway intermediates and ROS levels .

Q. How can researchers validate hypothesized off-target interactions of this compound in proteome-wide screens?

- Methodological Answer: Use thermal proteome profiling (TPP) or cellular thermal shift assays (CETSA) to identify binding partners. Confirm hits via SPR or isothermal titration calorimetry (ITC), followed by functional assays (e.g., enzymatic inhibition) .

Data Analysis & Interpretation

Q. What computational tools are recommended for modeling this compound’s electronic properties and nitro group reactivity?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electrostatic potential maps and frontier molecular orbitals. Compare with experimental FTIR and XPS data to validate charge distribution .

Q. How should researchers address low reproducibility in fluorescence-based assays for quantifying this compound in biological matrices?

- Methodological Answer: Standardize quenching controls (e.g., ascorbic acid for nitro radical interference) and use internal standards (deuterated analogs). Apply multivariate regression to correct for matrix effects .

Ethical & Theoretical Considerations

Q. What ethical frameworks apply when studying this compound’s potential neurobehavioral effects in animal models?

Q. How can researchers critically appraise literature claiming this compound’s role in modulating serotonin synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.